molecular formula C8H12N2O B048523 2-(Furan-3-yl)piperazine CAS No. 111781-44-3

2-(Furan-3-yl)piperazine

Cat. No.: B048523
CAS No.: 111781-44-3
M. Wt: 152.19 g/mol
InChI Key: RJDDOGRVRCUSTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Furan-3-yl)piperazine is a heterocyclic compound featuring a piperazine core substituted at the 2-position with a furan-3-yl group. The furan moiety introduces unique electronic and steric properties, influencing its reactivity and biological interactions. Piperazine derivatives are widely studied due to their versatility in medicinal chemistry, serving as key pharmacophores in antipsychotics, antimicrobials, and antiviral agents .

Properties

CAS No.

111781-44-3

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

2-(furan-3-yl)piperazine

InChI

InChI=1S/C8H12N2O/c1-4-11-6-7(1)8-5-9-2-3-10-8/h1,4,6,8-10H,2-3,5H2

InChI Key

RJDDOGRVRCUSTJ-UHFFFAOYSA-N

SMILES

C1CNC(CN1)C2=COC=C2

Canonical SMILES

C1CNC(CN1)C2=COC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Receptor Binding Affinity and Selectivity

Piperazine derivatives exhibit varied receptor interactions depending on substituent type and position. Key findings include:

Compound/Substituent Receptor Affinity (Ki, nM) Selectivity Ratio (D2/D3) Key Structural Feature Reference
Aripiprazole (4-substituted) D2: 0.7, D3: 18 ~2.6 2,3-Dichloro substitution
Compound 6 (2-OCH3) D2: 0.07, D3: 4.2 60 2-Methoxy on benzene ring
Compound 7 (2-OCH2CH2F) D2: 0.08, D3: 4.2 52 2-Fluoroethoxy on benzene ring
PLpro Inhibitor (4-methyl) IC50: <0.015 μM N/A 4-Methylpiperazine substitution
  • Key Insight : Substituents at the 2-position of the piperazine-linked aromatic ring enhance D2 receptor selectivity over D3 by up to 60-fold . Conversely, 4-methylpiperazine in PLpro inhibitors improves antiviral activity compared to 2- or 3-methyl analogs .

Structural Modifications and Pharmacokinetics

  • Substituent Position : Shifting substituents from the 2- to 4-position on the piperazine ring reduces both D2 and D3 receptor affinity .
  • Chain Length : Shortening the alkyl spacer between the piperazine and aromatic group (e.g., phenylethyl vs. phenylpropyl) decreases DAT selectivity by 10-fold .
  • Metabolism : Piperazine N-oxides and N-glucuronides are common metabolites, as seen in Lu AA21004, highlighting phase I/II metabolic pathways .

Critical Analysis of Contradictory Findings

  • Substituent Effects : While 2-methoxy substitution enhances D2 selectivity in dopamine ligands , the same position in PLpro inhibitors reduces activity compared to 4-methyl analogs . This suggests substituent effects are target-dependent.
  • Rigidity vs. Flexibility: Bridged piperazines improve DAT binding , but over-rigidification (e.g., 3,9-diazabicyclo[4.2.1]nonane) diminishes affinity by 10-fold .

Data Tables for Key Comparisons

Table 2: Metabolic and Stability Profiles

Compound Class Metabolic Pathway Key Metabolite Stability Note Reference
Fluoroquinolones MnO2 oxidation Dealkylated piperazine Rapid environmental degradation
Lu AA21004 Glucuronidation N-O-glucuronide Phase II metabolism

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.